molecular formula C24H22N4O6S B2941050 methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate CAS No. 1105207-66-6

methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate

Cat. No.: B2941050
CAS No.: 1105207-66-6
M. Wt: 494.52
InChI Key: XKPPLGNPCPMADM-UHFFFAOYSA-N
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Description

Methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Core structure: Pyrazolo[3,4-b]pyridine, a fused bicyclic system with a pyrazole and pyridine ring.
  • Key substituents: A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, contributing sulfone functionality. A methyl ester benzoate at position 4, influencing solubility and hydrolysis kinetics.

Properties

IUPAC Name

methyl 4-[[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-14-21-18(23(29)25-16-7-5-15(6-8-16)24(30)33-2)12-19(20-4-3-10-34-20)26-22(21)28(27-14)17-9-11-35(31,32)13-17/h3-8,10,12,17H,9,11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPPLGNPCPMADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

The compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogues, differing in core heterocycles, substituents, and biological activity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound Pyrazolo[3,4-b]pyridine 1,1-dioxidotetrahydrothiophen-3-yl, furan-2-yl Not reported Not reported Not reported
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-chromene-2-carboxamide (873080-43-4) Chromene 1,1-dioxidotetrahydrothiophen-3-yl, methyl Not reported Not reported Not reported
Example 62 (Pyrazolo[3,4-d]pyrimidine derivative) Pyrazolo[3,4-d]pyrimidine Thiophene-2-yl, chromen-4-one 560.2 (M+1) 227–230 Kinase inhibition (implied)
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] (9a,b) Thieno[2,3-b]pyridine Furyl, carboxamide Not reported Not reported Antimicrobial
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) Pyrazolo[3,4-b]pyridine Ethyl, methyl, phenyl 374.4 Not reported Not reported
Key Observations:
  • Core Heterocycles: Pyrazolo[3,4-b]pyridine (target, 1005612-70-3) vs. pyrazolo[3,4-d]pyrimidine (Example 62) and thieno[2,3-b]pyridine (9a,b). These cores influence electronic properties and binding affinity .
  • Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target and 873080-43-4 enhances metabolic stability compared to non-sulfonated analogues .
  • Furan vs.

Physicochemical Properties

  • Melting Points : Example 62 (227–230°C) and Example 7 (258–260°C) exhibit high thermal stability, likely due to aromatic stacking. The target compound’s melting point is unreported but expected to align with these values.
  • Solubility: The methyl benzoate group (target) may improve aqueous solubility compared to non-esterified analogues like 1005612-70-3 .

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